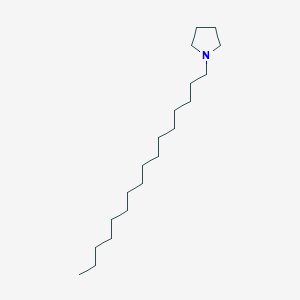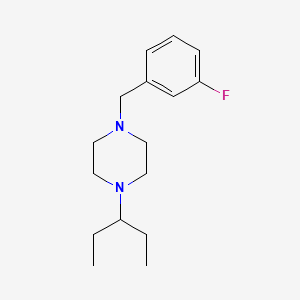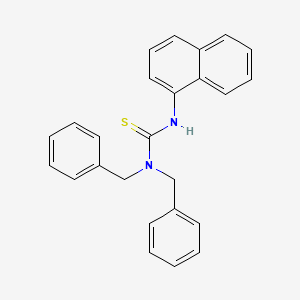
1-Hexadecylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hexadecylpyrrolidine is an organic compound with the molecular formula C20H41N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a hexadecyl (C16H33) group attached to the nitrogen atom of the pyrrolidine ring. It is used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-Hexadecylpyrrolidine can be synthesized through several methods. One common approach involves the alkylation of pyrrolidine with a hexadecyl halide (e.g., hexadecyl bromide) in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is usually purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions: 1-Hexadecylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-hexadecylpyrrolidone using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The hexadecyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: N-hexadecylpyrrolidone.
Reduction: Hexadecylamine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
1-Hexadecylpyrrolidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in the development of new pharmaceuticals.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
作用機序
The mechanism of action of 1-hexadecylpyrrolidine involves its interaction with various molecular targets and pathways. The compound can interact with cell membranes, altering their permeability and affecting cellular processes. It may also inhibit or activate specific enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
1-Hexadecylpyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound, which lacks the hexadecyl group.
N-Hexadecylpyrrolidone: An oxidized derivative with different chemical properties.
Hexadecylamine: A related compound with a primary amine group instead of the pyrrolidine ring.
Uniqueness: this compound is unique due to the presence of both the pyrrolidine ring and the long hexadecyl chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure and chemical properties make it a valuable tool for researchers and industrial applications. Ongoing studies continue to explore its full range of uses and benefits.
特性
CAS番号 |
102155-10-2 |
|---|---|
分子式 |
C20H41N |
分子量 |
295.5 g/mol |
IUPAC名 |
1-hexadecylpyrrolidine |
InChI |
InChI=1S/C20H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20-21/h2-20H2,1H3 |
InChIキー |
MPMBEUMSDRYLPT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCN1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-methoxyphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12473044.png)





![2-Hydroxy-4-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]benzoic acid](/img/structure/B12473077.png)
![N-(4-fluorophenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12473078.png)
![2-Methyl-4-oxo-1,4,6,7,8,9-hexahydropyrimido[1,2-a]indole-10-carbonitrile](/img/structure/B12473080.png)
![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]glycinamide](/img/structure/B12473087.png)
![Azepan-1-yl[4-chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B12473089.png)
![2,6-Dimethyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B12473093.png)

